Methyl (2-chloro-4,5-dimethoxyphenyl)acetate
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Overview
Description
Methyl (2-chloro-4,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13ClO4. It is a derivative of phenylacetate, characterized by the presence of chloro and methoxy substituents on the aromatic ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-chloro-4,5-dimethoxyphenyl)acetate typically involves the esterification of 2-chloro-4,5-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-chloro-4,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloro-4,5-dimethoxyphenylacetic acid.
Reduction: 2-chloro-4,5-dimethoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-chloro-4,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (2-chloro-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. In biological systems, the compound can undergo hydrolysis to release 2-chloro-4,5-dimethoxyphenylacetic acid, which may interact with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl (2-acetyl-4,5-dimethoxyphenyl)acetate: Similar structure but with an acetyl group instead of a chloro group.
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate: Similar structure but with different positioning of the methoxy groups
Uniqueness
Methyl (2-chloro-4,5-dimethoxyphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .
Properties
CAS No. |
6834-54-4 |
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Molecular Formula |
C11H13ClO4 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
methyl 2-(2-chloro-4,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13ClO4/c1-14-9-4-7(5-11(13)16-3)8(12)6-10(9)15-2/h4,6H,5H2,1-3H3 |
InChI Key |
AXHDWRXIGVQUJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)Cl)OC |
Origin of Product |
United States |
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